![molecular formula C22H19ClF2N2O3S B2488345 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide CAS No. 451515-03-0](/img/structure/B2488345.png)
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
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Description
"5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide" belongs to a class of compounds known for their diverse chemical and physical properties, often synthesized for various pharmacological studies. While the specific compound of interest was not directly found in the literature, closely related compounds provide valuable insights into its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation reactions, nucleophilic substitution, and cyclization processes. For instance, the synthesis of benzamide derivatives entails physicochemical and spectral confirmation, highlighting the complexity of such synthetic routes (Thakral, Narang, Kumar, & Singh, 2020).
Molecular Structure Analysis
Molecular structure is crucial in determining a compound's reactivity and interaction with biological targets. Crystal structure analysis, often through X-ray diffraction, provides insights into the molecular conformation and the role of hydrogen bonding in stabilizing the structure. For example, studies on related compounds revealed significant hydrogen bonding in their crystal packing (Yeong, Chia, Quah, & Tan, 2018).
Chemical Reactions and Properties
Chemical reactions, including those leading to the formation of new bonds or functional groups, play a vital role in the synthesis and modification of benzamides. These reactions can influence the chemical properties and reactivity of the compounds. For instance, the introduction of fluorine atoms or sulfonamide groups can significantly affect the compound's pharmacological profile and solubility (Suchetan, Naveen, Lokanath, Srivishnu, Supriya, & Lakshmikantha, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N2O3S/c1-2-27(14-15-6-4-3-5-7-15)31(29,30)17-9-11-20(24)18(13-17)22(28)26-16-8-10-21(25)19(23)12-16/h3-13H,2,14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXINXGPWLJGVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide |
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